Potassium;2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate
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Overview
Description
Potassium;2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C8H10F3NO3K It is a potassium salt of a piperidine derivative, characterized by the presence of a trifluoroethyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate typically involves the reaction of 2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid with a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. The general reaction scheme is as follows:
Starting Material: 2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid.
Reagent: Potassium hydroxide (KOH) or potassium carbonate (K2CO3).
Solvent: Typically, an aqueous or alcoholic solvent is used.
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures to facilitate the formation of the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and scalability. The product is typically isolated by filtration, followed by drying to obtain the final powdered form.
Chemical Reactions Analysis
Types of Reactions
Potassium;2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carboxylate group can undergo hydrolysis in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Potassium;2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium;2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carboxylate group may participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid: The parent acid form of the compound.
2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide: An amide derivative with different chemical properties.
2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate esters: Ester derivatives with varying alkyl groups.
Uniqueness
Potassium;2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate is unique due to its potassium salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The presence of the trifluoroethyl group also imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
potassium;2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3.K/c9-8(10,11)4-12-3-1-2-5(6(12)13)7(14)15;/h5H,1-4H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYOQHGEJGQHLO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(F)(F)F)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3KNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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